5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
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Description
5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H15F3N4OS and its molecular weight is 380.39. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Characterization
A study detailed the synthesis of novel heterocyclic compounds by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoxazole, aiming to obtain 1,3,4 oxadiazole linked benzoxazole moiety. The compounds were characterized using various techniques and showed a range of antimicrobial, antioxidant, and antitubercular activities, with certain compounds displaying excellent docking scores and interactions with amino acids (Fathima et al., 2021).
Acidity Constants in Ethanol-Water Mixtures
Another research focused on the acid-base properties of certain 1,2,4-triazole derivatives in ethanol/water mixtures. The acidity constants of dissociation equilibria were estimated, revealing a linear relationship between acidity constants and the mass fraction of ethanol in the mixtures, providing insight into the solvent's effect on acid-base behavior (Azimi et al., 2008).
Antimicrobial Activity
Research into the antimicrobial properties of new 1,2,4-triazoles synthesized from isonicotinic acid hydrazide demonstrated that all compounds showed good or moderate antimicrobial activity, highlighting the potential for therapeutic applications (Bayrak et al., 2009).
Anti-inflammatory Activity and QSAR Study
A study synthesized compounds derived from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide to discover better anti-inflammatory agents. The microwave method proved superior in terms of yield, time reduction, and environmental friendliness compared to conventional methods. The newly synthesized compounds showed significant anti-inflammatory activity, validated by the carrageenan-induced acute paw edema method in rats (Sachdeva et al., 2013).
properties
IUPAC Name |
5-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c1-2-24-15(21-22-16(24)26)12-6-7-14(25)23(10-12)9-11-4-3-5-13(8-11)17(18,19)20/h3-8,10H,2,9H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLQYALRDLZTPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone |
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